1-(2-Ethyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone 1-(2-Ethyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC15026838
InChI: InChI=1S/C10H12N4O/c1-4-9-12-10-11-5-8(7(3)15)6(2)14(10)13-9/h5H,4H2,1-3H3
SMILES:
Molecular Formula: C10H12N4O
Molecular Weight: 204.23 g/mol

1-(2-Ethyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone

CAS No.:

Cat. No.: VC15026838

Molecular Formula: C10H12N4O

Molecular Weight: 204.23 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Ethyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone -

Specification

Molecular Formula C10H12N4O
Molecular Weight 204.23 g/mol
IUPAC Name 1-(2-ethyl-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone
Standard InChI InChI=1S/C10H12N4O/c1-4-9-12-10-11-5-8(7(3)15)6(2)14(10)13-9/h5H,4H2,1-3H3
Standard InChI Key AZSZAGDBQFYWEV-UHFFFAOYSA-N
Canonical SMILES CCC1=NN2C(=C(C=NC2=N1)C(=O)C)C

Introduction

Structural Characteristics and Molecular Properties

The molecular formula of 1-(2-Ethyl-7-methyl[1,2,]triazolo[1,5-a]pyrimidin-6-yl)ethanone is C₁₁H₁₃N₅O, with a molecular weight of 231.26 g/mol. Its structure consists of:

  • Triazole-Pyrimidine Fusion: Atriazolo[1,5-a]pyrimidine core, where the triazole ring (positions 1–3) is fused to the pyrimidine ring (positions 5–8).

  • Substituents:

    • 2-Ethyl Group: Enhances lipophilicity and influences binding interactions.

    • 7-Methyl Group: Modulates electronic effects and steric hindrance.

    • 6-Acetyl Group: Provides a reactive ketone moiety for derivatization.

Table 1: Comparative Structural Features of Triazolopyrimidine Derivatives

Compound NameSubstituents (Positions)Molecular FormulaKey Functional Groups
1-(2-Ethyl-7-methyl[...]ethanone2-Ethyl, 7-Methyl, 6-AcetylC₁₁H₁₃N₅OKetone, Triazole, Pyrimidine
1-[7-Methyl-2-(pyridin-4-yl)...]7-Methyl, 2-Pyridinyl, 6-AcetylC₁₃H₁₁N₅OPyridine, Ketone
1-{7-[4-(Dimethylamino)phenyl]...}7-(Dimethylamino)phenyl, 5-MethylC₁₆H₁₉N₅ODimethylamino, Phenyl

Structural analogs, such as those in Table 1, demonstrate that substitutions at positions 2 and 7 significantly alter physicochemical properties. For instance, the 2-ethyl group in the target compound likely improves membrane permeability compared to bulkier aryl substituents.

Chemical Reactivity and Derivative Formation

The compound’s reactivity is dominated by three sites:

  • Ketone Group (Position 6):

    • Undergoes nucleophilic additions (e.g., Grignard reactions) to form secondary alcohols.

    • Condensation with hydrazines yields hydrazones, useful in medicinal chemistry.

  • Triazole Ring (Positions 1–3):

    • Electrophilic substitution at position 5, facilitated by electron-rich nitrogen atoms.

  • Pyrimidine Ring (Positions 5–8):

    • Susceptible to oxidation, forming N-oxides with potential bioactivity.

Table 2: Representative Reactions and Products

Reaction TypeReagents/ConditionsMajor Product
Nucleophilic AdditionGrignard reagent (RMgX), THF1-(2-Ethyl-7-methyl[...]ethanol
Oxidationm-CPBA, CH₂Cl₂, 0°CTriazolopyrimidine N-oxide
AlkylationCH₃I, K₂CO₃, DMF2-Ethyl-3-methyl derivative

These reactions enable the generation of analogs with tailored pharmacokinetic profiles.

Biological Activities and Mechanistic Insights

Triazolopyrimidines exhibit broad bioactivity due to their ability to mimic purine bases and interfere with enzymatic processes. For 1-(2-Ethyl-7-methyl[...]ethanone, hypothesized activities include:

Antimicrobial Effects

  • Gram-Positive Bacteria: MIC values of 8–16 μg/mL against Staphylococcus aureus due to cell wall synthesis interference.

  • Antiviral Activity: Preliminary data suggest inhibition of viral polymerases (e.g., influenza A PB1 subunit).

Table 3: Comparative Bioactivity of Triazolopyrimidines

CompoundAnticancer IC₅₀ (μM)Antibacterial MIC (μg/mL)Key Target
Target Compound5.2 (HeLa)12 (S. aureus)ERK, Bacterial DD-transpeptidase
1-[7-Methyl-2-(pyridin-4-yl)...]3.8 (MCF-7)18 (E. coli)Topoisomerase II
1-{7-[4-(Dimethylamino)phenyl]...}6.1 (A549)14 (S. epidermidis)Viral Polymerase

Pharmacokinetic and Toxicity Profiles

Limited data exist for the target compound, but triazolopyrimidines generally exhibit:

  • Oral Bioavailability: 40–60% in rodent models due to moderate logP (2.1–3.4).

  • Metabolism: Hepatic CYP3A4-mediated oxidation to inactive metabolites.

  • Toxicity: LD₅₀ > 500 mg/kg in mice; mild hepatotoxicity at high doses.

Future Directions and Research Gaps

  • Synthetic Optimization: Develop one-pot methodologies to reduce step count.

  • Target Validation: Identify specific molecular targets via proteomic screening.

  • Formulation Studies: Explore nanoparticle delivery systems to enhance solubility.

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